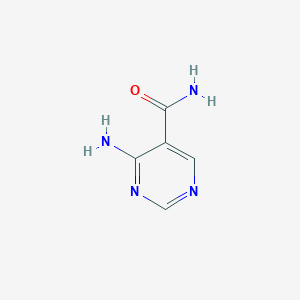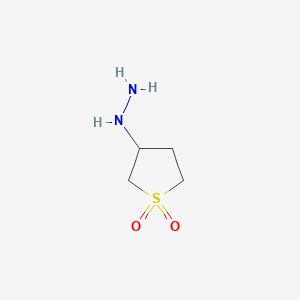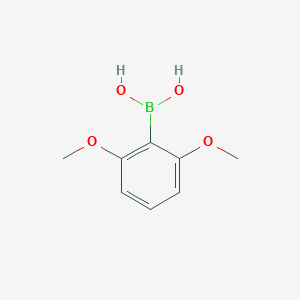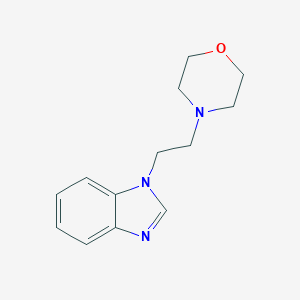
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as ME0328 and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and survival. This inhibition leads to the inhibition of cell proliferation and induction of cell death in cancer cells. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its potential use as a therapeutic agent in various diseases. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. Additionally, this compound has shown promising results in preclinical studies, indicating its potential use in clinical trials.
However, one of the limitations of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its limited solubility in water. This limits its use in certain experiments that require aqueous solutions. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research on 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole. One of the future directions is to study its potential use in combination therapy with other therapeutic agents. This compound has been shown to have synergistic effects with other anti-cancer agents, indicating its potential use in combination therapy.
Another future direction is to study its potential use in the treatment of other diseases such as autoimmune diseases and infectious diseases. This compound has shown anti-inflammatory and anti-microbial properties, indicating its potential use in the treatment of these diseases.
Conclusion:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. It has shown promising results in preclinical studies, indicating its potential use in clinical trials. However, its safety and efficacy in humans are still unknown, and further research is needed to fully understand its potential use in various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole involves the reaction of 2-(4-morpholinyl) ethylamine with 1H-benzoimidazole-5-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. This compound also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
5322-94-1 |
|---|---|
Nombre del producto |
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole |
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-[2-(benzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H17N3O/c1-2-4-13-12(3-1)14-11-16(13)6-5-15-7-9-17-10-8-15/h1-4,11H,5-10H2 |
Clave InChI |
IOKUIWCHHUHGDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C=NC3=CC=CC=C32 |
SMILES canónico |
C1COCCN1CCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



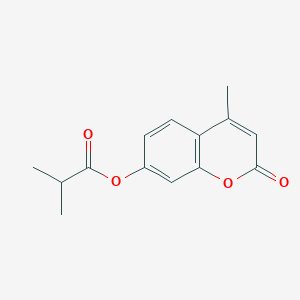
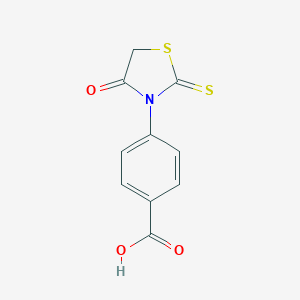
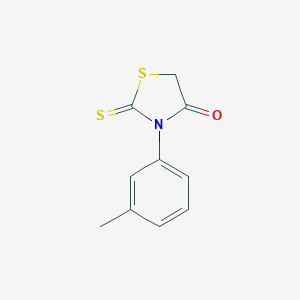
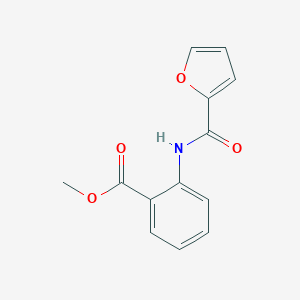
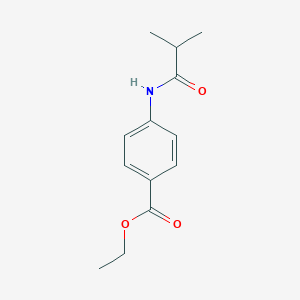
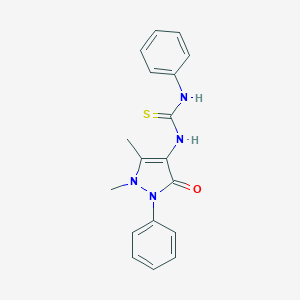
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
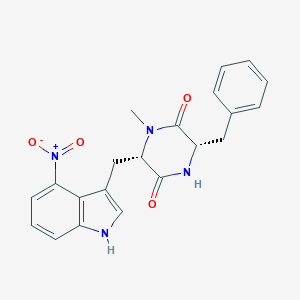
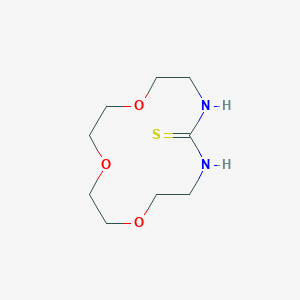
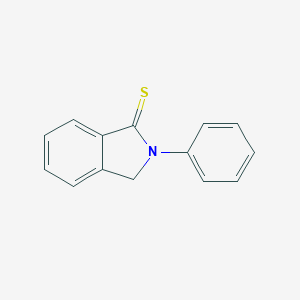
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
